1,2-Epoxytetradecane

概述

描述

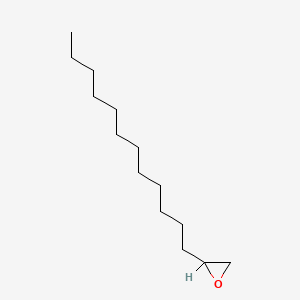

1,2-Epoxytetradecane is an organic compound with the molecular formula C14H28O. It is a clear, colorless liquid with an ether-like odor. This compound is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Epoxytetradecane can be synthesized through the oxidation of 1-tetradecene. One common method involves the use of a mononuclear metal porphyrin catalyst in the presence of oxygen. In a typical procedure, 1-tetradecene is dissolved in ethanol, and a small amount of the catalyst is added. The reaction mixture is then stirred under an oxygen atmosphere, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to oxidize 1-tetradecene. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting epoxide is then purified through distillation or chromatography .

化学反应分析

Types of Reactions

1,2-Epoxytetradecane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the epoxide can yield alcohols.

Substitution: Nucleophiles can attack the epoxide ring, resulting in the formation of substituted alcohols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as water, alcohols, or amines can be used under acidic or basic conditions

Major Products

Diols: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted Alcohols: Formed through nucleophilic substitution

科学研究应用

Types of Reactions

1,2-Epoxytetradecane can undergo various chemical transformations:

- Oxidation : Converts to diols (e.g., 1,2-tetradecanediol).

- Reduction : Forms alcohols (e.g., 1-tetradecanol).

- Substitution : Nucleophilic attack results in substituted products (e.g., 1-chloro-2-tetradecanol).

| Reaction Type | Product |

|---|---|

| Oxidation | 1,2-Tetradecanediol |

| Reduction | 1-Tetradecanol |

| Substitution | 1-Chloro-2-tetradecanol |

Synthetic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in developing pharmaceuticals. For example, it can be utilized in asymmetric synthesis to create biologically active molecules with specific stereochemistry.

Pharmaceutical Development

Research is ongoing into the use of this compound as a pharmaceutical intermediate . Its unique reactivity profile facilitates the development of novel drug candidates. It has been investigated for its potential to enhance drug solubility and bioavailability when incorporated into polymeric prodrugs for cancer treatment .

Material Science

In materials science, this compound is explored for its use in creating antimicrobial materials . Studies have shown that incorporating this compound into polymer matrices can impart antimicrobial properties, making it suitable for medical applications such as coatings for surgical instruments and wound dressings .

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt microbial membranes or interfere with metabolic processes .

Cellular Interaction Studies

Research has demonstrated that this compound can modulate cellular responses related to inflammation and apoptosis. In vitro studies showed that it activates specific signaling pathways critical for immune responses .

Antibacterial Efficacy Study

A study assessing the antibacterial properties of epoxy resins containing this compound found a substantial reduction in bacterial colonies after exposure. The results indicated high antibacterial efficacy against both Gram-positive and Gram-negative bacteria, with an R value exceeding 6.0 after 24 hours of exposure.

Gene Delivery Systems

In a recent investigation into gene delivery systems, this compound was used to enhance the delivery of Cas9 mRNA for gene editing applications. The study assessed various formulations and highlighted the effectiveness of using this compound in improving cellular uptake and endosomal escape of mRNA, thus enhancing gene editing efficiency in lung cancer cells .

作用机制

The mechanism of action of 1,2-Epoxytetradecane involves the high reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Similar Compounds

- 1,2-Epoxyoctane

- 1,2-Epoxydodecane

- 1,2-Epoxytetradecane

Comparison

This compound is unique due to its longer carbon chain compared to other similar epoxides like 1,2-Epoxyoctane and 1,2-Epoxydodecane. This longer chain imparts different physical properties, such as higher boiling and melting points, and affects its solubility and reactivity. The longer chain also makes it more suitable for applications requiring higher molecular weight compounds .

生物活性

1,2-Epoxytetradecane, a long-chain alkyl epoxide, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biotechnology. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its three-membered epoxide ring, which imparts significant reactivity. The epoxide can undergo ring-opening reactions with nucleophiles, leading to various functionalized products. This property is exploited in synthetic organic chemistry to introduce functional groups into complex molecules.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antitumor Activity : Research indicates that nanoparticles (NPs) containing this compound can enhance the efficacy of chemotherapy agents. In studies involving prostate cancer models, NPs loaded with this compound showed improved cellular uptake and synergistic effects when combined with siRNA targeting DNA repair genes, leading to significant tumor inhibition .

- Toxicological Studies : A 90-day dermal study in Fischer 344 rats indicated that while high doses (2000 mg/kg) did not result in fatalities, signs of skin irritation and weight loss were observed. These effects were reversible after a period .

- Enzymatic Reactions : this compound has been utilized as a substrate in enzymatic reactions, where it is converted to various oxygenated derivatives by fungal enzymes. This demonstrates its utility in biocatalysis and metabolic studies .

Case Study 1: Enhanced Chemosensitivity in Cancer Treatment

In a study published by PNAS, cationic lipid-like nanoparticles synthesized from this compound were shown to effectively deliver siRNA and a cisplatin prodrug to prostate cancer cells. The results indicated that these NPs significantly improved gene silencing efficiency and enhanced the chemosensitivity of tumor cells compared to free drug formulations. The encapsulation within NPs led to a higher cellular uptake of platinum, suggesting improved therapeutic outcomes .

Case Study 2: Toxicological Assessment

A comprehensive assessment involving dermal exposure to tetradecyloxirane (a related compound) revealed potential irritative effects on skin and systemic toxicity at high doses. While no deaths occurred during the study, clinical signs such as skin irritation were noted. This highlights the importance of evaluating safety profiles for compounds like this compound before therapeutic applications .

Data Table: Biological Effects Summary

属性

IUPAC Name |

2-dodecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHJQSFEAYDZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025249 | |

| Record name | 1,2-Epoxytetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992), Liquid | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

203 to 205 °F at 0.4 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.847 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3234-28-4 | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxytetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxytetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

less than 68 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 1,2-Epoxytetradecane in material science?

A1: this compound serves as a monomer in the synthesis of alkyl-terminated hyperbranched polyglycidols (HBPs) []. These HBPs act as both reducing agents and stabilizers in the fabrication of water-soluble nanoparticles of various metals, including gold, silver, palladium, and platinum []. The size of these nanoparticles can be controlled by adjusting the concentration of metal ion precursors [].

Q2: How does the structure of this compound contribute to its surface-active properties?

A2: this compound is used as a building block in the synthesis of disodium 1,ω-di-n-alkyl 1,ω-disulfate surfactants []. These surfactants demonstrate high surface activity due to the presence of both hydrophobic (long alkyl chain derived from this compound) and hydrophilic (disulfate groups) moieties [].

Q3: Can you explain the role of this compound in the production of 1,2-epoxyalkanes?

A3: Research indicates that Nocardia corallina B-276 can utilize 1-alkenes as a starting material to produce 1,2-epoxyalkanes []. While the specific role of this compound is not detailed in the provided abstracts, it is likely that this compound could be involved as either a substrate or a product in this biotransformation process. Further investigation into the metabolic pathway and substrate specificity of Nocardia corallina B-276 is needed to provide a definitive answer.

Q4: Are there studies on optimizing the production of this compound?

A4: Yes, research has explored optimizing the production of this compound using Nocardia corallina B-276 []. This work likely focused on optimizing media components and culture conditions to enhance the yield of this compound.

Q5: How is this compound used in the development of new amphoteric surfactants?

A5: this compound acts as a starting material for synthesizing amphoteric oligomeric or polymeric surfactants of the β-alanine type []. These surfactants contain a 2-hydroxyalkyl group derived from this compound, contributing to their unique surface properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。